molecular formula C21H22N2O3 B11319653 N-(8-methoxyquinolin-5-yl)-4-(2-methylpropoxy)benzamide

N-(8-methoxyquinolin-5-yl)-4-(2-methylpropoxy)benzamide

Cat. No.: B11319653
M. Wt: 350.4 g/mol
InChI Key: XFEBXDWECKOVLQ-UHFFFAOYSA-N
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Description

N-(8-methoxyquinolin-5-yl)-4-(2-methylpropoxy)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-methoxyquinolin-5-yl)-4-(2-methylpropoxy)benzamide typically involves the following steps:

    Formation of 8-methoxyquinoline: This can be achieved through the methoxylation of quinoline.

    Coupling with 4-(2-methylpropoxy)benzoic acid: The 8-methoxyquinoline is then coupled with 4-(2-methylpropoxy)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions could occur at the quinoline ring.

    Substitution: The benzamide group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions may include the use of strong nucleophiles like sodium hydride or organolithium reagents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinoline derivatives.

    Medicine: Potential therapeutic applications, particularly in the development of anti-cancer or anti-microbial agents.

    Industry: Use in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(8-methoxyquinolin-5-yl)-4-(2-methylpropoxy)benzamide would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The methoxy and benzamide groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its anti-malarial properties.

    8-methoxyquinoline: A derivative with enhanced biological activity.

    4-(2-methylpropoxy)benzoic acid: A compound with potential anti-inflammatory properties.

Uniqueness

N-(8-methoxyquinolin-5-yl)-4-(2-methylpropoxy)benzamide is unique due to the combination of the quinoline core with the methoxy and benzamide substituents, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-(8-methoxyquinolin-5-yl)-4-(2-methylpropoxy)benzamide

InChI

InChI=1S/C21H22N2O3/c1-14(2)13-26-16-8-6-15(7-9-16)21(24)23-18-10-11-19(25-3)20-17(18)5-4-12-22-20/h4-12,14H,13H2,1-3H3,(H,23,24)

InChI Key

XFEBXDWECKOVLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=C3C=CC=NC3=C(C=C2)OC

Origin of Product

United States

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